N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound featuring an indole moiety, a cyclohexene ring, and a carboxamide group. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be formed through a Diels-Alder reaction, where a conjugated diene reacts with an alkene.
Carboxamide Group Introduction: The carboxamide group can be introduced via the reaction of an amine with a carboxylic acid or its derivatives under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to achieve high yields and purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring or the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Derivatives with different substituents on the indole or cyclohexene rings.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Indole-3-carboxamide: Similar structure but lacks the cyclohexene ring.
Cyclohexanecarboxamide: Similar carboxamide group but lacks the indole moiety.
N-(2-hydroxyethyl)indole-5-carboxamide: Similar indole and carboxamide groups but different substituents.
Uniqueness: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its combination of an indole ring, a cyclohexene ring, and a carboxamide group, which may confer distinct biological and chemical properties compared to similar compounds.
This compound's multifaceted nature makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20-10-9-14-11-15(7-8-16(14)20)17(21)12-19-18(22)13-5-3-2-4-6-13/h2-3,7-11,13,17,21H,4-6,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHOJMGKQDBVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CCC=CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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